(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid

Descripción general

Descripción

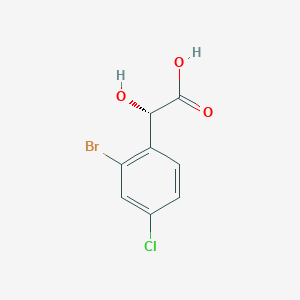

(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C8H6BrClO3 This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a hydroxyacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method includes the reaction of 2-bromo-4-chlorophenol with glyoxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine and a solvent like acetonitrile to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

Substitution: Formation of iodinated or fluorinated derivatives.

Oxidation: Formation of 2-(2-bromo-4-chlorophenyl)glyoxylic acid.

Reduction: Formation of 2-(2-bromo-4-chlorophenyl)ethanol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H8BrClO3

- Molecular Weight : 249.51 g/mol

- Structure : The compound features a bromine and chlorine substituent on a phenyl ring, enhancing its lipophilicity and potential receptor binding affinity.

Chemistry

(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The halogen atoms can be substituted with other functional groups.

- Oxidation Reactions : The hydroxy group can be converted to a carbonyl group.

- Reduction Reactions : It can be reduced to yield corresponding alcohols.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that it exhibits significant effectiveness against multi-drug resistant bacterial strains. For instance, a study published in the Journal of Antimicrobial Chemotherapy reported a notable reduction in bacterial load when treated with this compound .

- Anticancer Properties : Research published in Cancer Letters demonstrated that this compound significantly reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .

Medicine

The compound is explored as a pharmaceutical intermediate in drug synthesis, particularly for developing new therapeutic agents. Its mechanism of action often involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

- Modulation of Inflammatory Pathways : Its ability to interact with molecular targets suggests potential applications in treating inflammatory diseases.

Antimicrobial Effects

A recent study evaluated the compound's effectiveness against resistant bacterial strains. Results indicated that it significantly reduced bacterial counts compared to untreated controls, supporting its use in developing new antimicrobial therapies.

Anticancer Research

In another study focusing on tumor models, the compound demonstrated substantial tumor reduction compared to controls. This suggests its viability as a novel agent in cancer treatment protocols.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables various chemical transformations |

| Biology | Antimicrobial and anticancer research | Significant effectiveness against resistant strains; tumor growth reduction |

| Medicine | Pharmaceutical intermediate | Potential for drug development targeting inflammation and cancer |

Mecanismo De Acción

The mechanism of action of (2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-chlorophenyl-2-bromobutanoate

- 2-Bromo-4-chlorobenzaldehyde

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a hydroxyacetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Actividad Biológica

(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine and chlorine substituent on a phenyl ring, which may enhance its biological activity through increased lipophilicity and receptor binding affinity. The presence of the hydroxyl group contributes to its potential as an active pharmaceutical ingredient.

The mechanism of action of this compound involves interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. Research indicates that the compound may inhibit enzymes associated with cell proliferation, leading to its potential anticancer effects. Additionally, it has been investigated for its ability to modulate inflammatory pathways, which could contribute to its antimicrobial properties.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness varies depending on concentration and the specific microbial target.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance efficacy against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

The mechanism underlying these effects appears to involve the induction of apoptosis and modulation of cell cycle regulators.

Case Studies

- Study on Antimicrobial Effects : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated samples compared to controls, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria.

- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on tumor growth in xenograft models. The results showed significant tumor reduction in mice treated with this compound compared to untreated controls, supporting its potential as a novel anticancer agent.

Propiedades

IUPAC Name |

(2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOIIGBCPDYTDH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.